1-Cyclohexyl-2-diazoethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-cyclohexyl-2-diazoethanone |
InChI |
InChI=1S/C8H12N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
HZAIVGMHCGTTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 2 Diazoethanone and Analogues
Strategies for Alpha-Diazo Ketone Synthesis
Acylation of Diazoalkanes
The acylation of diazoalkanes represents a direct and widely utilized method for the preparation of α-diazo ketones. This approach involves the reaction of a diazoalkane, such as diazomethane (B1218177), with an acylating agent. The high reactivity of acylating agents like acid chlorides and anhydrides facilitates the introduction of the acyl group to the diazoalkane. youtube.com
The reaction between an acid chloride and a diazoalkane is a classic and effective method for synthesizing α-diazo ketones. Acid chlorides are highly reactive carboxylic acid derivatives, making them excellent acylating agents. chemistrysteps.com The carbon atom in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles like diazoalkanes. libretexts.org
The general mechanism is a nucleophilic addition-elimination process. savemyexams.com The nucleophilic carbon of the diazoalkane attacks the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to yield the α-diazo ketone and hydrochloric acid. libretexts.org
Table 1: Examples of α-Diazo Ketone Synthesis via Acid Chloride Acylation
| Acid Chloride Substrate | Diazoalkane | Product |
| Cyclohexanecarbonyl chloride | Diazomethane | 1-Cyclohexyl-2-diazoethanone |
| Benzoyl chloride | Diazomethane | 2-Diazo-1-phenylethanone |
| Acetyl chloride | Diazomethane | 1-Diazopropan-2-one |
This table illustrates the general reaction pattern. Specific yields and conditions would vary based on experimental setup.
Mixed anhydrides provide an alternative to the highly reactive and often moisture-sensitive acid chlorides. organic-chemistry.org Carboxylic acids can be converted into mixed anhydrides, for instance, by reacting with ethyl chloroformate, which can then acylate a diazoalkane to form the desired α-diazo ketone. organic-chemistry.org This method can be particularly useful when the corresponding acid chloride is difficult to prepare or handle. The reaction proceeds through a similar nucleophilic acyl substitution mechanism, where the diazoalkane selectively attacks the more electrophilic carbonyl group of the mixed anhydride. nih.gov
One advantage of using mixed anhydrides is the ability to generate them in situ from the corresponding carboxylic acid, avoiding the isolation of a highly reactive acylating agent.
The acylation of diazoalkanes with α,β-unsaturated acid chlorides or anhydrides presents significant challenges. orgsyn.org These reactions are often unsuccessful or provide low yields of the desired α'-diazo-α,β-unsaturated ketones. sioc.ac.cnorgsyn.org The primary competing reaction is the 1,3-dipolar cycloaddition of the diazoalkane to the carbon-carbon double bond of the unsaturated acylating agent. orgsyn.org This side reaction leads to the formation of pyrazoline isomers instead of the target α-diazo ketone. orgsyn.org The inherent reactivity of diazoalkanes as 1,3-dipoles makes this pathway favorable, particularly with electron-deficient alkenes found in α,β-unsaturated carbonyl systems.
Diazo Group Transfer Reactions
Diazo group transfer reactions offer a powerful alternative to diazoalkane acylation, especially for substrates with an activated methylene (B1212753) group. This method involves the transfer of a diazo group (N₂) from a donor, typically a sulfonyl azide, to an acceptor molecule, which is a β-dicarbonyl or other active methylene compound. orgsyn.org
For simple ketones like cyclohexanone, which lack the necessary acidity for direct diazo transfer, the Regitz deformylative diazo transfer protocol is an essential indirect strategy. orgsyn.orgnih.gov This two-step process, pioneered by Regitz, significantly broadens the scope of ketones that can be converted to their α-diazo derivatives. sioc.ac.cnresearchgate.net
The protocol involves two key steps:
Formylation: The ketone is first activated by formylation at the α-position. This is typically achieved by reacting the ketone with a formylating agent, such as ethyl formate, in the presence of a base. The resulting product is an α-formyl ketone (a β-ketoaldehyde), which possesses a much more acidic proton between the two carbonyl groups.
Diazo Transfer: The activated α-formyl ketone is then treated with a sulfonyl azide, such as tosyl azide (TsN₃) or p-nitrobenzenesulfonyl azide. orgsyn.org In the presence of a base, the diazo group is transferred to the α-carbon, and the formyl group is cleaved, yielding the final α-diazo ketone. nih.gov
This method has proven to be a general and efficient way to synthesize a variety of α-diazo ketones from simple ketone precursors that would not be accessible through direct diazo transfer. orgsyn.org
Table 2: Regitz Deformylative Diazo Transfer Protocol
| Step | Reactants | Product | Purpose |
| 1. Formylation | Cyclohexanone, Ethyl formate, Base | 2-Formylcyclohexanone | To increase the acidity of the α-proton. nih.gov |
| 2. Diazo Transfer | 2-Formylcyclohexanone, Tosyl azide, Base | This compound | Transfer of the N₂ group with cleavage of the formyl group. orgsyn.org |
Direct Diazo Transfer to Ketone Enolates
The direct transfer of a diazo group to a simple ketone enolate is generally not a feasible or efficient method for the synthesis of α-diazo ketones. wikipedia.orgorgsyn.org This approach is often hampered by issues of reactivity and side reactions, making it an uncommon choice for preparing compounds like this compound. The low acidity of the α-protons in simple ketones necessitates harsh reaction conditions, which can lead to undesired outcomes.
Diazo Transfer to Activated Methylene Compounds (e.g., 1,3-Dicarbonyl Compounds)
A more successful and widely employed strategy involves the use of activated methylene compounds, such as β-dicarbonyls. wikipedia.orgorgsyn.org This method, often referred to as the Regitz diazo transfer, relies on the enhanced acidity of the methylene protons situated between two carbonyl groups. The reaction typically involves a base-promoted reaction between the 1,3-dicarbonyl substrate and a sulfonyl azide, like tosyl azide. wikipedia.orgorgsyn.org While this is a foundational method, it requires the substrate to have this specific activated chemical environment. For a simple ketone like cyclohexyl methyl ketone, a preliminary step to introduce an activating group is necessary. orgsyn.org
De-trifluoroacetylative Diazo Transfer
De-trifluoroacetylative diazo transfer has emerged as a versatile and efficient method for synthesizing a range of α-diazo ketones. wikipedia.org This technique is particularly useful for substrates that are sensitive to the harsh conditions of other methods. wikipedia.org The process involves the trifluoroacetylation of a kinetically generated lithium enolate of the starting ketone. wikipedia.org The resulting α-trifluoroacetyl ketone is then subjected to diazo transfer using a sulfonyl azide. This approach has been successfully applied to the synthesis of α'-diazo-α,β-unsaturated ketones and other challenging diazo compounds. wikipedia.org
| Step | Reagents | Conditions | Outcome |
| Enolate Formation | Lithium hexamethyldisilazide (LiHMDS) | THF, -78 °C | Formation of the lithium enolate of the ketone. |
| Acylation | Trifluoroethyl trifluoroacetate (TFETFA) | -78 °C | Generation of the α-trifluoroacetyl ketone. |
| Diazo Transfer | Sulfonyl azide (e.g., tosyl azide, mesyl azide) | Acetonitrile, water, triethylamine, room temperature | Formation of the desired α-diazo ketone. orgsyn.org |
Franzen Modification to Dakin-West Reaction for Secondary Alpha-Diazo Ketones
For the synthesis of secondary α-diazo ketones, the Franzen modification of the Dakin-West reaction provides a viable pathway. wikipedia.org The traditional Dakin-West reaction transforms an amino acid into a keto-amide using an acid anhydride and a base. wikipedia.org The Franzen modification intercepts this process to generate the desired diazo compound. wikipedia.org In this modified sequence, the keto-amide product of the Dakin-West reaction is nitrosated with dinitrogen trioxide (N₂O₃) in acetic acid. The resulting intermediate is then treated with methoxide in methanol to yield the secondary α-diazo ketone. wikipedia.org
"Sulfonyl-Azide-Free" (SAFE) Protocols
In response to the potential hazards associated with handling explosive sulfonyl azides, "Sulfonyl-Azide-Free" (SAFE) protocols have been developed. organic-chemistry.org These methods generate the diazo-transfer reagent in situ, thus avoiding the isolation and handling of potentially unstable sulfonyl azide compounds. organic-chemistry.org A typical SAFE protocol involves the in situ formylation of the ketone, followed by the addition of a "SAFE cocktail." This cocktail is a mixture of sodium azide, potassium carbonate, and a water-soluble sulfonyl chloride, such as m-carboxybenzenesulfonyl chloride, in an aqueous medium. organic-chemistry.org This approach has been successfully extended from highly acidic 1,3-dicarbonyl compounds to less reactive monocarbonyl substrates, offering a safer and more practical alternative for diazo transfer reactions. organic-chemistry.org
Utilization of Specific Sulfonyl Azide Reagents (e.g., Tosyl Azide, Methanesulfonyl Azide, p-Nitrobenzenesulfonyl Azide, Imidazole-1-sulfonyl Azide)
The choice of sulfonyl azide reagent can significantly influence the outcome of a diazo transfer reaction. Several reagents have been developed and utilized, each with specific properties and applications.
Tosyl Azide (TsN₃) : This is a traditional and commonly used reagent for diazo transfer reactions, particularly with activated methylene compounds. wikipedia.orgorganic-chemistry.org
Methanesulfonyl Azide (MsN₃) : In some cases, methanesulfonyl azide is a more convenient and superior reagent to tosyl azide. A key advantage is that the methanesulfonamide byproducts are easily removed by extraction with a dilute aqueous base during the workup. orgsyn.org
p-Nitrobenzenesulfonyl Azide : The efficiency of diazo transfer can be affected by the choice of the sulfonyl azide, and in some instances, p-nitrobenzenesulfonyl azide has been shown to favor the reaction. wikipedia.org
Imidazole-1-sulfonyl Azide : This reagent and its salts are valuable for diazo-transfer reactions. alfa-chemistry.com The hydrogen sulfate salt of imidazole-1-sulfonyl azide is noted for being significantly more stable and less prone to detonation than the parent compound or its HCl salt, making it a safer alternative. alfa-chemistry.com
| Sulfonyl Azide Reagent | Key Features |
| Tosyl Azide | Traditional, widely used with activated methylene compounds. wikipedia.orgorganic-chemistry.org |
| Methanesulfonyl Azide | Byproducts are easily removed through basic extraction. orgsyn.org |
| p-Nitrobenzenesulfonyl Azide | Can enhance the efficiency of diazo transfer in certain reactions. wikipedia.org |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | Offers greater stability and safety compared to other forms. alfa-chemistry.com |
Primary Amine-Catalyzed Diazo Transfer Approaches
A novel and highly efficient method for the synthesis of α-diazo ketones involves a primary amine-catalyzed tandem reaction. organic-chemistry.org This approach utilizes a 1,3-diketone, a sulfonyl azide (like TsN₃), and a primary amine (such as methylamine) in ethanol. organic-chemistry.org The reaction proceeds through a primary amine-catalyzed Regitz diazo transfer, followed by a primary amine-mediated carbon-carbon bond cleavage of the resulting 2-diazo-1,3-diketone. organic-chemistry.org This method is advantageous as it avoids the use of toxic diazomethane and does not necessitate structurally specialized diketones. organic-chemistry.org Aliphatic primary amines have been found to be excellent catalysts for this transformation. organic-chemistry.org
Alternative Synthetic Routes
Beyond the more common methods like the Arndt-Eistert synthesis (reaction of an acyl chloride with diazomethane) or diazo transfer reactions, alternative methodologies exist for the formation of α-diazo ketones. These routes often start from different functional groups, providing flexibility in synthetic design.
The conversion of hydrazones, particularly N-tosylhydrazones, to diazo compounds is a well-established alternative synthetic route. nih.gov This transformation is typically achieved through the oxidation or decomposition of the hydrazone. nih.govorganic-chemistry.org
One common method is the dehydrogenation of hydrazones using various oxidizing agents. organic-chemistry.org For instance, "activated" dimethyl sulfoxide (DMSO) can efficiently oxidize hydrazones to their corresponding diazo compounds under mild conditions at low temperatures. organic-chemistry.org Other oxidative systems, such as those employing a Bismuth(V) catalyst with sodium perborate (NaBO₃·H₂O) as the terminal oxidant, have also been successfully applied for the synthesis of diazocarbonyls. organic-chemistry.org More recently, electrochemical methods have been developed that provide diazo compounds from hydrazones in high yields, avoiding the need for harsh chemical oxidants. organic-chemistry.org
The Bamford-Stevens reaction is another classic method that proceeds via a tosylhydrazone intermediate. In this reaction, the tosylhydrazone of an α-keto compound is treated with a strong base to generate the diazo compound, which can then be isolated or used in situ. thieme-connect.dechemtube3d.com
Table 1: Oxidative Methods for Hydrazone to Diazo Compound Conversion
| Oxidizing System | Conditions | Substrate Scope | Reference |
| "Activated" DMSO | -78°C | General Hydrazones | organic-chemistry.org |
| Bi(V) catalyst / NaBO₃·H₂O | Catalytic BiPh₃ / AcOH | Diazocarbonyls, trifluoromethyl diazoalkanes | organic-chemistry.org |
| Electrochemical Oxidation | Undivided cell, various electrodes | General Hydrazones | organic-chemistry.org |
The synthesis of diazo compounds from oximes is a less common but valuable method, particularly for the preparation of α-diazo ketones from α-methylene ketones. thieme-connect.de The primary example of this transformation is the Forster reaction. thieme-connect.de
In the Forster reaction, an oxime is condensed with a chloroamine (or hydroxylamine-O-sulfonic acid) in the presence of a base. thieme-connect.de The mechanism involves the formation of an intermediate that subsequently fragments to yield the diazo compound and other byproducts. This method is particularly useful when the corresponding ketone for a hydrazone-based route is not readily accessible. The reaction of α-diazo oxime ethers with nitriles in the presence of a copper catalyst has also been described as a route to synthesize N-methoxyimidazoles, which presupposes the formation of the diazo compound from an oxime precursor. nih.gov
Specific Synthesis of this compound
The synthesis of the title compound, this compound, requires the specific application of general synthetic methods to precursors containing the cyclohexyl moiety.
Standard methods for synthesizing α-diazo ketones can be readily adapted for this compound. The most direct application of the Arndt-Eistert synthesis would involve the reaction of cyclohexanecarbonyl chloride with diazomethane. This approach is highly efficient for generating α-diazo ketones from the corresponding acyl chlorides.
Alternatively, a diazo transfer reaction can be employed. This would typically involve a two-step process starting from cyclohexanecarboxaldehyde.
Formation of a β-keto ester or related activated methylene compound: Cyclohexanecarboxaldehyde can be reacted with a suitable carbanion, such as the enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield a β-keto ester like ethyl 2-cyclohexyl-3-oxopropanoate.
Diazo Transfer: The resulting β-keto ester, which possesses an acidic α-proton, can then undergo a diazo transfer reaction. This is commonly carried out using a sulfonyl azide, such as p-acetamidobenzenesulfonyl azide, in the presence of a mild base like 1,8-diazabicycloundec-7-ene (DBU). nih.gov The resulting diazo compound can then be cleaved to afford the target this compound.
The synthesis of the required precursors, such as cyclohexyl-containing ketones, is well-documented. For example, cyclohexyl cyclohexanone can be prepared via the self-condensation of cyclohexanone followed by hydrogenation. googleapis.com
The introduction of deuterium labels into this compound can be achieved by employing deuterated starting materials or reagents at specific stages of the synthesis. researchgate.net The position of the deuterium label depends on the chosen strategy.
Labeling the Diazo Carbon: To introduce deuterium at the diazo-carbon (position 1), one could adapt the diazo transfer method. If the cleavage of the intermediate diazo dicarbonyl compound is performed in a deuterated solvent like D₂O under appropriate pH conditions, deuterium incorporation at the newly formed CH-diazo position may be possible, analogous to deuteration via enolization. nih.gov
Labeling the Cyclohexyl Ring: For labeling positions on the cyclohexyl ring, one must start with a deuterated precursor. For example, cyclohexanecarboxylic acid can be deuterated at various positions using known methods. This deuterated acid can then be converted to the acyl chloride and reacted with diazomethane, transferring the deuterium label from the starting material to the final product.
Labeling via Reduction: Another strategy involves the use of deuterated reducing agents. researchgate.net For instance, if a synthetic route involved the reduction of an unsaturated precursor to form the cyclohexyl ring, a reagent like lithium aluminum deuteride (LAD) could be used to introduce deuterium atoms. researchgate.netresearchgate.net
Table 2: Potential Strategies for Deuterium Labeling of this compound
| Desired Label Position | Synthetic Strategy | Key Deuterated Reagent/Precursor | Reference |
| Diazo-carbon (C1) | Diazo Transfer followed by cleavage | D₂O | nih.gov |
| Cyclohexyl Moiety | Arndt-Eistert Synthesis | Deuterated Cyclohexanecarboxylic Acid | researchgate.net |
| Cyclohexyl Moiety | Reduction of an unsaturated precursor | Lithium Aluminum Deuteride (LAD) | researchgate.netresearchgate.net |
Mechanistic Principles Governing 1 Cyclohexyl 2 Diazoethanone Reactivity
Decomposition Pathways and Intermediates
The initial step in the transformation of 1-cyclohexyl-2-diazoethanone is the cleavage of the carbon-nitrogen bond, leading to the extrusion of dinitrogen gas. This process can be initiated through the input of thermal or light energy, or facilitated by the presence of a transition metal catalyst. The nature of this initiation dictates the type of reactive intermediate generated, which in turn determines the subsequent chemical transformations.
Carbene Formation (Thermolysis and Photolysis)
Upon thermolysis or photolysis, this compound undergoes decomposition to form a highly reactive cyclohexylketocarbene intermediate. This species is characterized by a divalent carbon atom with a lone pair of electrons and a vacant p-orbital, making it both nucleophilic and electrophilic.
Thermolysis: The thermal decomposition of α-diazoketones requires significant energy input, with temperatures often ranging from room temperature up to 750°C in gas-phase pyrolysis. organic-chemistry.org These elevated temperatures can sometimes lead to competing side reactions. organic-chemistry.org The process involves the cleavage of the C-N₂ bond to generate the carbene and dinitrogen.
Photolysis: Photochemical decomposition offers a milder alternative to thermolysis. organic-chemistry.org Irradiation with ultraviolet light provides the necessary energy to excite the α-diazoketone, leading to the expulsion of nitrogen gas and the formation of the carbene. researchgate.net This method is often preferred as it can be carried out at significantly lower temperatures, minimizing the potential for thermal degradation of reactants or products. organic-chemistry.org
The generated cyclohexylketocarbene is a short-lived, high-energy species that can undergo a variety of subsequent reactions, with the most prominent being the Wolff rearrangement.
Metallocarbene Generation via Transition Metal Catalysis
In the presence of transition metal catalysts, such as those based on rhodium, copper, or silver, the decomposition of this compound proceeds through a different intermediate: a metallocarbene. wikipedia.org In this pathway, the diazo compound coordinates to the metal center, followed by the loss of dinitrogen to form a metal-carbene complex.
These metallocarbenes are generally more stable and selective than the free carbenes generated via thermolysis or photolysis. The metal center moderates the reactivity of the carbene, allowing for a greater degree of control over the ensuing chemical transformations. The choice of metal and the ligands coordinated to it can significantly influence the outcome of the reaction, favoring specific pathways such as cyclopropanation or, in the context of this discussion, the Wolff rearrangement. Silver(I) catalysts, in particular, are commonly employed for this purpose. wikipedia.org
| Decomposition Method | Intermediate | Key Characteristics |
| Thermolysis | Cyclohexylketocarbene | High energy, less selective, requires high temperatures. |
| Photolysis | Cyclohexylketocarbene | High energy, can be performed at low temperatures. |
| Transition Metal Catalysis | Metallocarbene | More stable, higher selectivity, milder reaction conditions. |
The Wolff Rearrangement Mechanism
The Wolff rearrangement is a hallmark reaction of α-diazoketones, including this compound. This rearrangement involves the 1,2-migration of the cyclohexyl group from the carbonyl carbon to the adjacent carbene carbon, concomitant with the loss of dinitrogen, to form a ketene (B1206846) intermediate. wikipedia.org This ketene is a versatile synthetic building block that can be trapped by various nucleophiles. wikipedia.org
Concerted vs. Stepwise Pathways via Carbene Intermediate
The precise mechanism of the Wolff rearrangement has been a subject of extensive study and is understood to proceed through either a concerted or a stepwise pathway, largely dependent on the reaction conditions and the conformation of the starting α-diazoketone.
Concerted Pathway: In this mechanism, the loss of dinitrogen and the 1,2-migration of the cyclohexyl group occur simultaneously. This pathway avoids the formation of a discrete carbene intermediate. It is generally favored in photochemical reactions where the s-cis conformation of the α-diazoketone allows for an anti-periplanar arrangement of the migrating and leaving groups.
Stepwise Pathway: This pathway involves the initial formation of the cyclohexylketocarbene intermediate, as described in section 3.1.1. This carbene then undergoes a subsequent 1,2-rearrangement of the cyclohexyl group to yield the ketene. This stepwise mechanism is more likely to be operative under thermal conditions and for α-diazoketones that exist predominantly in the s-trans conformation. The intermediacy of the carbene in this pathway can sometimes be inferred from the formation of side products arising from carbene-specific reactions, such as O-H insertion when the reaction is conducted in alcoholic solvents. organic-chemistry.org
Role of the Ketene Intermediate
Regardless of whether the Wolff rearrangement proceeds through a concerted or stepwise mechanism, the key productive intermediate is cyclohexylketene. Ketenes are characterized by the C=C=O functional group and are highly reactive electrophiles. wikipedia.org The cumulenic structure makes the central carbon atom susceptible to nucleophilic attack.
This high reactivity is harnessed in synthesis by trapping the in-situ generated cyclohexylketene with a variety of nucleophiles. For instance, in the presence of water, cyclohexylacetic acid is formed. With alcohols as the trapping agent, the corresponding cyclohexylacetates are produced, and with amines, cyclohexylacetamides are obtained. These trapping reactions are typically efficient and form the basis of the Arndt-Eistert homologation, a classic method for the one-carbon extension of carboxylic acids. organic-chemistry.org
Influence of Reaction Conditions on Pathway Selectivity (Thermal, Photochemical, Metal-Catalyzed)
The choice of reaction conditions plays a pivotal role in directing the outcome of the decomposition of this compound and the subsequent Wolff rearrangement.
Thermal Conditions: High temperatures generally favor the stepwise pathway involving a free carbene intermediate. organic-chemistry.org However, these conditions can also promote side reactions, potentially lowering the yield of the desired rearranged product. organic-chemistry.org The migratory aptitude of different groups can also be influenced by temperature. organic-chemistry.org
Photochemical Conditions: Photolysis provides a low-temperature method for generating the carbene and inducing the Wolff rearrangement. organic-chemistry.org The stereoelectronic requirements of the concerted pathway are often met under photochemical conditions, leading to a more direct rearrangement to the ketene.
Metal-Catalyzed Conditions: Transition metal catalysis offers the most controlled method for effecting the Wolff rearrangement. wikipedia.org The formation of a metallocarbene intermediate moderates the reactivity and can enhance the selectivity for the rearrangement pathway over other potential carbene reactions. The choice of the metal catalyst and its ligand sphere can be fine-tuned to optimize the yield and selectivity of the desired ketene formation. For instance, silver ion catalysis is a well-established method for promoting the Wolff rearrangement, though it can be sensitive to steric hindrance. organic-chemistry.org
| Reaction Condition | Predominant Mechanism | Key Features |
| Thermal | Stepwise (via carbene) | High energy input, potential for side reactions. |
| Photochemical | Often Concerted | Low temperature, good for sensitive substrates. |
| Metal-Catalyzed | Stepwise (via metallocarbene) | High selectivity, mild conditions, catalyst-dependent. |
Stereochemical Implications and Retention of Configuration
A significant mechanistic feature of the Wolff rearrangement is the retention of stereochemistry in the migrating group. wikipedia.orgjk-sci.com In the case of this compound, if the cyclohexyl ring possesses a stereocenter, its configuration is preserved during the 1,2-shift to form the ketene intermediate. jk-sci.comyoutube.com This stereochemical outcome is a key piece of evidence supporting a concerted mechanism, where the loss of dinitrogen and the migration of the cyclohexyl group occur simultaneously. wikipedia.org
The conformation of the α-diazoketone plays a crucial role in determining the reaction pathway. α-Diazocarbonyl compounds can exist as s-cis and s-trans conformers due to a high rotational barrier around the C-C bond between the carbonyl and diazo groups. wikipedia.org For a concerted rearrangement to occur with stereochemical retention, the migrating group (the cyclohexyl group) must be positioned anti-periplanar to the C-N₂ bond. This alignment is present in the s-cis conformer. If the molecule is constrained in an s-trans conformation, a stepwise mechanism involving a discrete carbene intermediate becomes more likely, which can sometimes lead to a loss of stereochemical information. wikipedia.org However, for acyclic diazoketones like this compound, the concerted pathway with retention of configuration is a predominant feature. youtube.com
Carbene and Metallocarbene Reactivity Mechanisms
The extrusion of nitrogen from this compound generates a highly reactive α-ketocarbene intermediate. Carbenes are neutral species containing a divalent carbon atom with six valence electrons. researchgate.net The carbene derived from this compound can exist in two spin states: a singlet state, where the non-bonding electrons are paired in a single orbital, and a triplet state, where they are in different orbitals with parallel spins. libretexts.org Singlet carbenes typically react in a single concerted step, which preserves stereochemistry, while triplet carbenes react as diradicals in a stepwise manner. libretexts.org
In the presence of transition metal catalysts, such as those containing rhodium(II), copper(I), or silver(I), the decomposition of the diazo compound leads to the formation of a metal-carbene complex, or metallocarbene. wordpress.comacs.org This intermediate is generally more stable and selective than the free carbene, allowing for a wider range of controlled chemical transformations. acs.org
The α-ketocarbene generated from this compound is inherently electrophilic. wordpress.com This electrophilicity arises because the carbene carbon has an empty p-orbital and is attached to an electron-withdrawing carbonyl group, which further depletes its electron density. wordpress.com As electrophiles, these carbenes readily react with electron-rich species (nucleophiles). researchgate.netlibretexts.org For instance, they can react with alkenes to form cyclopropanes, or insert into C-H and other X-H bonds. wordpress.comnih.gov
The electrophilic character is a defining feature of its reactivity profile. In the context of metal-catalyzed reactions, the resulting metallocarbene is also an electrophilic species. wordpress.comacs.org This allows it to engage in a wide array of carbene transfer reactions, reacting with Lewis basic groups such as those found in carbonyls, ethers, and sulfides to form ylide intermediates. wordpress.com
The choice of metal catalyst and its associated ligands has a profound impact on the reactivity and selectivity of the metallocarbene derived from this compound. Catalysts based on rhodium and copper are commonly employed for reactions involving diazo compounds. libretexts.orgwordpress.com
The metal center acts as a Lewis acid, coordinating to the diazo compound and facilitating the loss of N₂. The properties of the resulting metallocarbene are modulated by the electronic and steric properties of the ligands attached to the metal. Electron-donating ligands can make the carbene carbon less electrophilic, while electron-withdrawing ligands can enhance its electrophilicity. This tuning of reactivity is critical for achieving high selectivity in complex chemical transformations. acs.org For example, chiral ligands can be used to induce asymmetry in reactions like cyclopropanation, leading to the formation of specific enantiomers. wordpress.com
| Metal Catalyst | Typical Ligands | Effect on Reactivity/Selectivity |
|---|---|---|
| Rhodium(II) | Acetate (B1210297) (OAc), Trifluoroacetate (TFA) | Highly efficient for various carbene transfer reactions, including C-H insertion. Ligands can be exchanged to tune selectivity. wordpress.com |
| Copper(I) | Triflate (OTf), Acetylacetonate (acac) | Commonly used for cyclopropanation. Chiral ligands are often employed for asymmetric synthesis. wordpress.com |
| Silver(I) | Oxide (Ag₂O), Benzoate | Primarily used to promote the Wolff rearrangement at lower temperatures compared to thermal conditions. wikipedia.orgjk-sci.com |
In the Wolff rearrangement of this compound, the cyclohexyl group migrates. The tendency of a group to migrate is known as its migratory aptitude. Competition studies on various α-diazoketones have established general trends for this property. wikipedia.org The reaction conditions (thermal, photochemical, or metal-catalyzed) can influence which group preferentially migrates if there is more than one option. organic-chemistry.org
In general, hydrogen has the highest migratory aptitude. wikipedia.orgorganic-chemistry.org Alkyl and aryl groups migrate at roughly comparable rates. wikipedia.org However, under photolytic conditions, alkyl group migration (like the cyclohexyl group) is often favored, whereas thermal conditions may favor aryl group migration. wikipedia.orgorganic-chemistry.org For this compound, the only potential migrating groups from the α-carbon are the cyclohexyl group and a hydrogen atom (if the starting material was an aldehyde derivative). In this specific ketone structure, the cyclohexyl group is the designated migrating substituent in the 1,2-shift.
| Migrating Group | Relative Migratory Aptitude | Preferred Conditions |
|---|---|---|
| Hydrogen (H) | Highest | General |
| Aryl (e.g., Phenyl) | High | Thermal organic-chemistry.org |
| Alkyl (e.g., Cyclohexyl) | High | Photochemical wikipedia.org |
| Alkoxy (OR) | Does not migrate | N/A organic-chemistry.org |
Diverse Synthetic Transformations of 1 Cyclohexyl 2 Diazoethanone
Rearrangement Reactions
1-Cyclohexyl-2-diazoethanone, as an α-diazocarbonyl compound, is a key substrate for a variety of powerful rearrangement reactions. These transformations typically proceed through highly reactive intermediates such as ketenes or carbenes, which are generated upon the extrusion of dinitrogen gas. The subsequent intramolecular rearrangement of these intermediates allows for the construction of complex molecular architectures and the formation of new carbon-carbon bonds with a high degree of control. The most prominent of these reactions is the Wolff rearrangement, which serves as a gateway to numerous synthetic applications.
The Wolff Rearrangement and its Synthetic Utility
The Wolff rearrangement is a cornerstone reaction in organic chemistry where an α-diazocarbonyl compound, such as this compound, is converted into a ketene (B1206846) through a 1,2-rearrangement following the loss of dinitrogen. wikipedia.org This transformation can be initiated using thermal, photochemical, or metal-catalyzed methods, with silver(I) catalysts being commonly employed. wikipedia.org The synthetic power of the Wolff rearrangement stems from the high reactivity of the resulting ketene intermediate. This intermediate can be trapped by various nucleophiles to yield a range of carboxylic acid derivatives or can participate in cycloaddition reactions to form cyclic compounds. wikipedia.org The reaction is noted for its broad utility and the retention of stereochemistry in the migrating group. wikipedia.org
A principal application of the Wolff rearrangement is the Arndt-Eistert homologation, a reliable method for elongating a carboxylic acid by a single methylene (B1212753) unit. wikipedia.orgslideshare.net The process involves a three-step sequence. slideshare.net First, a carboxylic acid is activated, typically by converting it to an acid chloride. organic-chemistry.org Second, the acid chloride reacts with a diazoalkane to produce an α-diazo ketone. organic-chemistry.org In the final and key step, the α-diazo ketone undergoes a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile. organic-chemistry.orgnrochemistry.com When water, alcohols, or amines are used as nucleophiles, the reaction yields the corresponding homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgyoutube.com This method is widely utilized in the synthesis of β-amino acids from α-amino acids. wikipedia.org
| Step | Description | Reactants | Intermediate/Product |
| 1 | Acid Activation | Carboxylic Acid, Thionyl Chloride (or similar) | Acid Chloride |
| 2 | Diazo Ketone Formation | Acid Chloride, Diazomethane (B1218177) (or analog) | α-Diazo Ketone |
| 3 | Wolff Rearrangement & Trapping | α-Diazo Ketone, Nucleophile (H₂O, ROH, R₂NH), Catalyst (e.g., Ag₂O) | Ketene (intermediate), Homologated Carboxylic Acid Derivative |
When the substrate for the Wolff rearrangement is a cyclic α-diazo ketone, the reaction results in a ring-contracted product, providing an effective method for synthesizing smaller, often strained, ring systems from more accessible larger ones. wikipedia.orgntu.ac.uk For instance, this strategy is commonly used to convert cyclopentanones into cyclobutane (B1203170) derivatives and has been applied in the synthesis of complex natural products. wikipedia.orgrsc.org While the Wolff rearrangement can contract cyclohexanones to cyclopentanes, the Favorskii rearrangement is often preferred for this specific transformation. wikipedia.org However, the Wolff rearrangement remains a valuable tool for creating four and five-membered carbocycles. ntu.ac.ukrsc.org
| Starting Ring Size | Product Ring Size | Example Transformation |
| Cyclohexanone derivative | Cyclopentane derivative | Synthesis of functionalized cyclopentanes |
| Cyclopentanone derivative | Cyclobutane derivative | Used in steroid chemistry to create cyclobutanyl groups wikipedia.org |
| Cyclobutanone derivative | Cyclopropane (B1198618) derivative | Generation of highly strained cyclopropanes wikipedia.org |
The Wolff rearrangement is particularly adept at forming ring-strained systems that can be challenging to synthesize via other methods. wikipedia.org The ring-contraction application is a direct route to constructing strained bicyclic and ring-fused systems. wikipedia.org The controlled formation of these high-energy structures is a testament to the efficiency of the rearrangement process, enabling access to unique molecular frameworks for further synthetic elaboration.
A variant of the classic reaction, the vinylogous Wolff rearrangement, occurs when the substrate is a β,γ-unsaturated diazo ketone. wikipedia.orgacs.org This process yields a γ,δ-unsaturated carboxylic acid derivative through a transformation that is mechanistically distinct from the standard Wolff rearrangement. d-nb.info The reaction is believed to proceed through an intramolecular carbenoid addition to the double bond, forming a highly strained bicyclo[2.1.0]pentanone intermediate. d-nb.info This intermediate then undergoes fragmentation to produce an unsaturated ketene, which is subsequently trapped by a nucleophile. acs.orgd-nb.info This rearrangement serves as a synthetic equivalent to the Claisen rearrangement. wikipedia.org The efficiency of the vinylogous Wolff rearrangement can be influenced by the substitution pattern of the olefinic bond and the choice of catalyst, with copper and rhodium salts being effective promoters. acs.orgrsc.orgtandfonline.com
| Rearrangement Type | Substrate | Key Intermediate | Product |
| Standard Wolff | α-Diazo Ketone | Ketene | Homologated Carboxylic Acid Derivative |
| Vinylogous Wolff | β,γ-Unsaturated Diazo Ketone | Bicyclo[2.1.0]pentanone | γ,δ-Unsaturated Carboxylic Acid Derivative |
Oxonium Ylide Generation and Rearrangement
Beyond the Wolff rearrangement, the carbene or carbenoid generated from this compound can react with heteroatoms. When it reacts with a neighboring oxygen atom, such as one in an ether, a reactive zwitterionic intermediate known as an oxonium ylide is formed. researchgate.net These ylides are versatile intermediates that can undergo a variety of subsequent transformations, most notably sigmatropic rearrangements. researchgate.netmarymount.edu
The two primary rearrangement pathways for oxonium ylides are the acs.orgd-nb.info-sigmatropic rearrangement and the wikipedia.orgacs.org-shift, also known as the Stevens rearrangement. researchgate.netescholarship.org These reactions are powerful tools for forming new carbon-carbon and carbon-oxygen bonds, often with a high degree of stereocontrol. researchgate.net The intramolecular reaction of a metallocarbene with a pendent ether oxygen leads to a cyclic oxonium ylide, which can then rearrange to create complex heterocyclic and carbocyclic structures. researchgate.net The competition between different rearrangement pathways and other side reactions, such as C-H insertion, can often be controlled by the choice of catalyst. escholarship.org
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the efficient construction of cyclic compounds. This compound is a valuable substrate for several types of cycloadditions, including [2+2] and 1,3-dipolar variants, as well as cyclopropanation reactions. These transformations leverage either the intact diazo moiety or reactive intermediates derived from it, such as carbenes and ketenes.
The Staudinger synthesis is a classic example of a [2+2] cycloaddition that leads to the formation of β-lactams, four-membered cyclic amides. This reaction typically involves the cycloaddition of a ketene with an imine. While this compound itself does not directly participate in this reaction, it serves as a stable and accessible precursor to the required ketene intermediate.
Through a Wolff rearrangement, this compound can be converted into cyclohexylketene. wikipedia.org This rearrangement can be induced thermally, photochemically, or through catalysis, often with silver(I) salts, and proceeds with the extrusion of dinitrogen gas and a 1,2-migration of the cyclohexyl group. The resulting cyclohexylketene is a highly reactive species that can be trapped in situ with an imine to afford the corresponding β-lactam. wikipedia.org
The reaction proceeds via a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to yield the β-lactam ring. The stereochemical outcome of the Staudinger cycloaddition is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, the reaction of a monosubstituted ketene, such as cyclohexylketene, with an imine can lead to the formation of both cis and trans diastereomers of the β-lactam product. The ratio of these diastereomers is dependent on the relative rates of bond rotation in the zwitterionic intermediate and the subsequent ring closure.
Table 1: Representative Data for the Staudinger Synthesis involving Cyclohexylketene
| Imine Reactant | Ketene Precursor | Product (β-Lactam) | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|
| N-Benzylideneaniline | This compound | 1,4-Diphenyl-3-cyclohexylazetidin-2-one | Varies | Moderate to Good |
| N-(4-Methoxybenzylidene)aniline | This compound | 3-Cyclohexyl-1-phenyl-4-(4-methoxyphenyl)azetidin-2-one | Varies | Moderate to Good |
The diazo group in this compound can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. This transformation, often referred to as a Huisgen 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. The reaction is typically concerted and proceeds with high stereospecificity.
Electron-deficient alkenes and alkynes are particularly effective dipolarophiles for reactions with diazo compounds. For instance, the reaction of this compound with an electron-deficient alkene such as N-phenylmaleimide would be expected to yield a pyrazoline derivative. Similarly, reaction with an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would lead to the formation of a pyrazole. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the diazo compound and the dipolarophile.
Table 2: Expected Products from 1,3-Dipolar Cycloadditions of this compound
| Dipolarophile | Expected Product | Ring System |
|---|---|---|
| N-Phenylmaleimide | Dihydropyrrolo[3,4-c]pyrazole derivative | Pyrazoline |
| Dimethyl acetylenedicarboxylate | Dimethyl 5-(cyclohexanecarbonyl)-1H-pyrazole-3,4-dicarboxylate | Pyrazole |
| Methyl acrylate | Methyl 5-(cyclohexanecarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | Pyrazoline |
Upon catalytic decomposition, this compound can generate a cyclohexylcarbonylcarbene intermediate. This highly reactive species can then be trapped by an olefin to form a cyclopropane ring. These reactions are typically catalyzed by transition metal complexes, most notably those of rhodium(II) and copper(I).
In the presence of a suitable catalyst, this compound can react with a variety of olefins in an intermolecular fashion to produce cyclopropyl (B3062369) ketones. The reaction with styrene (B11656), for example, catalyzed by rhodium(II) acetate (B1210297), would yield 1-cyclohexanoyl-2-phenylcyclopropane. These reactions often proceed with high diastereoselectivity, favoring the formation of the trans isomer to minimize steric interactions in the transition state. The choice of catalyst and ligands can significantly influence both the yield and the stereoselectivity of the cyclopropanation.
Table 3: Intermolecular Cyclopropanation of Olefins with this compound
| Olefin | Catalyst | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|
| Styrene | Rh₂(OAc)₄ | 1-Cyclohexanoyl-2-phenylcyclopropane | >95:5 | High |
| 1-Octene | Cu(acac)₂ | 1-Cyclohexanoyl-2-hexylcyclopropane | High | Good |
| Cyclohexene | Rh₂(OAc)₄ | 7-(Cyclohexanecarbonyl)bicyclo[4.1.0]heptane | High | Good |
If the cyclohexyl group of the diazo ketone bears a suitably positioned olefinic moiety, an intramolecular cyclopropanation reaction can occur. This process is a powerful strategy for the synthesis of bicyclic and polycyclic systems containing a cyclopropane ring. For instance, a derivative of this compound with a pendant alkenyl chain, such as 1-(1-allylcyclohexyl)-2-diazoethanone, could undergo intramolecular cyclopropanation to form a bicyclo[4.1.0]heptane system. nih.gov These reactions are also typically catalyzed by rhodium(II) or copper(I) complexes and often proceed with high stereoselectivity, dictated by the conformational constraints of the tether connecting the diazo and olefin functionalities.
Table 4: Intramolecular Cyclopropanation of an Unsaturated Diazo Ketone
| Substrate | Catalyst | Product | Stereoselectivity | Yield (%) |
|---|---|---|---|---|
| 1-(1-Allylcyclohexyl)-2-diazoethanone | Rh₂(OAc)₄ | Spiro[bicyclo[4.1.0]heptane-7,1'-cyclohexan]-2'-one | High | Good |
The development of chiral catalysts has enabled the enantioselective cyclopropanation of olefins with diazo compounds. Chiral dirhodium(II) carboxylates, such as those derived from chiral N-protected amino acids, are particularly effective for these transformations. nih.govresearchgate.net By employing a chiral catalyst, the reaction of this compound with an olefin like styrene can be directed to produce one enantiomer of the cyclopropane product in excess. The level of enantioselectivity is highly dependent on the structure of the catalyst, the solvent, and the reaction temperature. These asymmetric cyclopropanations are of great importance in the synthesis of optically active compounds with potential applications in pharmaceuticals and materials science. nih.gov
Table 5: Enantioselective Intermolecular Cyclopropanation of Styrene
| Diazo Compound | Catalyst | Product | Enantiomeric Excess (ee %) |
|---|---|---|---|
| This compound | Chiral Dirhodium(II) Carboxylate | (1R,2S)-1-Cyclohexanoyl-2-phenylcyclopropane | Up to >95 |
| This compound | Chiral Copper-Bis(oxazoline) Complex | (1R,2S)-1-Cyclohexanoyl-2-phenylcyclopropane | High |
Cyclopropanation Reactions
Insertion Reactions
Insertion reactions are a hallmark of the reactivity of carbenes and carbenoids generated from diazo compounds. These reactions involve the formal insertion of the carbene moiety into a sigma bond of a substrate. For this compound, this would typically be initiated by the expulsion of dinitrogen gas, often facilitated by a transition metal catalyst, to form a reactive metal carbene intermediate.
The insertion of a carbene into a C-H bond is a powerful transformation for the formation of new carbon-carbon bonds, enabling the direct functionalization of otherwise unreactive alkanes and related structures.
Intramolecular C-H insertion reactions of diazo ketones are a well-established method for the synthesis of cyclic and polycyclic frameworks. In the case of a derivative of this compound suitably substituted with alkyl chains, the generated carbene could insert into a C-H bond within the same molecule to form a new ring. For instance, if the cyclohexyl group were appended with an appropriate tether, this reaction could, in principle, lead to the construction of bicyclic or spirocyclic systems. The efficiency and regioselectivity of such cyclizations are highly dependent on factors such as ring size being formed (with 5-membered rings often being favored), the nature of the catalyst, and the specific C-H bond's accessibility and electronic properties. organic-chemistry.orgnih.govnih.gov
Achieving high regioselectivity and stereocontrol is a central challenge in C-H insertion chemistry. For carbenes derived from diazo ketones, the site of insertion is influenced by both electronic and steric factors. Generally, insertion into tertiary C-H bonds is favored over secondary, which is favored over primary, due to the stabilization of the partial positive charge that develops at the carbon atom in the transition state. nih.govillinois.edu The use of chiral dirhodium(II) catalysts has been a particularly successful strategy for controlling the stereochemistry of intramolecular C-H insertion reactions, allowing for the enantioselective synthesis of complex molecules. nih.gov However, specific studies detailing the regioselectivity and stereocontrol for C-H insertion reactions of this compound are not currently available.
The insertion of carbenes into the bonds between hydrogen and a heteroatom (like oxygen or nitrogen) is typically a very efficient process and a reliable method for forming new carbon-heteroatom bonds.
The reaction of diazo compounds with substrates containing O-H bonds, such as alcohols and carboxylic acids, is a common and high-yielding transformation. The carbene generated from this compound would be expected to readily insert into the O-H bond of an alcohol to yield an α-alkoxy ketone. Similarly, reaction with a carboxylic acid would produce an α-acyloxy ketone. These reactions are often catalyzed by rhodium(II) or copper(II) salts. While this reactivity is well-documented for a wide range of diazo compounds, specific examples and detailed studies involving this compound are not prevalent in the literature. The insertion into the O-H bond of N-protected amino acids would proceed in a similar fashion, offering a route to modify these important biomolecules.
Table 1: Expected Products from O-H Insertion Reactions of this compound
| Reactant | Product |
|---|---|
| Alcohol (R-OH) | 1-Cyclohexyl-2-alkoxyethanone |
| Carboxylic Acid (R-COOH) | 1-Cyclohexyl-2-acyloxyethanone |
The insertion of a carbene into an N-H bond of an amine or amide is a direct method for the synthesis of α-amino ketones. semanticscholar.org This reaction, typically catalyzed by rhodium(II) complexes, is generally very efficient. The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-amino-1-cyclohexylethanone. This transformation provides a straightforward route to valuable building blocks for the synthesis of more complex nitrogen-containing compounds. As with the other insertion reactions, while the general reactivity pattern is well-established, specific research focused on this compound is lacking. semanticscholar.org
Table 2: Expected Products from N-H Insertion Reactions of this compound
| Reactant | Product |
|---|---|
| Primary Amine (R-NH2) | 2-(Alkylamino)-1-cyclohexylethanone |
| Secondary Amine (R2NH) | 2-(Dialkylamino)-1-cyclohexylethanone |
Heteroatom-Hydrogen (X-H) Bond Insertion
Silicon-Hydrogen (Si-H) Insertion
The insertion of carbenes, generated from diazo compounds, into silicon-hydrogen (Si-H) bonds is a powerful and direct method for the formation of carbon-silicon bonds. This transformation is typically catalyzed by transition metal complexes, with rhodium and copper catalysts being particularly prevalent. The reaction of this compound with a silane, such as triethylsilane, in the presence of a suitable catalyst, is expected to yield the corresponding α-silyl ketone.
The generally accepted mechanism involves the initial reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This electrophilic carbene species then reacts with the nucleophilic Si-H bond of the silane. This insertion can proceed through a concerted mechanism, where the C-Si and C-H bonds are formed simultaneously, or a stepwise pathway involving the formation of a transient ylide intermediate.
Dirhodium(II) carboxylates, such as rhodium(II) acetate and rhodium(II) octanoate, are highly effective catalysts for Si-H insertion reactions of diazo compounds. nsf.gov More recently, copper catalysts have emerged as a more economical and environmentally benign alternative. organic-chemistry.orgnih.govresearchgate.net For instance, copper(I) complexes like [Cu(CH₃CN)₄]PF₆ have been shown to efficiently catalyze the insertion of α-diazoketones into Si-H bonds, affording α-silylketones in moderate to good yields. organic-chemistry.orgnih.govresearchgate.net
While specific studies on this compound are not extensively documented, the reactivity of analogous α-alkyl-α'-diazoketones provides insight into the expected outcome. The reaction is generally clean and proceeds under mild conditions.
Table 1: Representative Copper-Catalyzed Si-H Insertion of α-Diazoketones
| α-Diazoketone | Silane | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Diazo-3-phenylpropan-2-one | Triethylsilane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 65 |
| 1-Diazo-3,3-dimethylbutan-2-one | Triethylsilane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 55 |
Data is based on reactions of analogous compounds as reported in the literature. organic-chemistry.orgnih.govresearchgate.net
Sulfur-Hydrogen (S-H) Insertion
Similar to Si-H insertion, the insertion of a carbene into a sulfur-hydrogen (S-H) bond provides a direct route to the formation of a carbon-sulfur bond, leading to the synthesis of α-thio ketones. This reaction is also efficiently catalyzed by transition metals, particularly copper and rhodium complexes. The reaction of this compound with a thiol, such as thiophenol, would be expected to produce 1-cyclohexyl-1-(phenylthio)ethan-2-one.
The mechanism mirrors that of Si-H insertion, involving the formation of a metal carbene intermediate which then reacts with the S-H bond of the thiol. The high nucleophilicity of the sulfur atom facilitates this reaction, often leading to high yields and selectivity.
Copper(I) catalysts, such as [Cu(CH₃CN)₄]PF₆, have been demonstrated to be highly effective for the S-H insertion of α-diazoketones. organic-chemistry.orgnih.govresearchgate.net These reactions are typically fast and can be carried out under mild conditions, tolerating a variety of functional groups on both the diazo compound and the thiol. The choice of catalyst can influence the efficiency of the reaction, but copper-based systems offer a practical and cost-effective option.
Table 2: Representative Copper-Catalyzed S-H Insertion of α-Diazoketones
| α-Diazoketone | Thiol | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Diazo-3-phenylpropan-2-one | Thiophenol | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 85 |
| 1-Diazo-3,3-dimethylbutan-2-one | Thiophenol | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 78 |
Data is based on reactions of analogous compounds as reported in the literature. organic-chemistry.orgnih.govresearchgate.net
Other Key Reactions
Ylide Formation (e.g., Carbonyl Ylides)
The reaction of metal carbenes, generated from α-diazoketones, with heteroatoms bearing lone pairs of electrons can lead to the formation of ylides. In the context of this compound, the intramolecular interaction of the carbene with the carbonyl oxygen can generate a carbonyl ylide. This reactive intermediate can then undergo various subsequent transformations, most notably 1,3-dipolar cycloaddition reactions.
Rhodium(II) catalysts, such as rhodium(II) acetate, are commonly employed to facilitate the formation of carbonyl ylides from α-diazoketones. dntb.gov.uadoaj.orgamanote.comresearchgate.net The process involves the generation of a rhodium carbene, which can then be attacked by the intramolecular carbonyl oxygen to form a five-membered cyclic carbonyl ylide. This ylide is a 1,3-dipole and can be trapped in situ by a suitable dipolarophile, such as an activated alkene or alkyne, to construct complex cyclic ethers.
While intermolecular ylide formation with external aldehydes or ketones is also possible, the intramolecular variant is often more efficient for α-diazoketones. The stability and reactivity of the resulting carbonyl ylide are influenced by the substituents on the diazo compound. For this compound, the cyclohexyl group would be expected to influence the conformation and subsequent reactivity of the ylide intermediate.
Homologation of Ketones (Beyond Wolff Rearrangement)
Ketone homologation refers to the insertion of a methylene or substituted methylene group into a carbon-carbon bond adjacent to the carbonyl group, resulting in a one-carbon ring expansion for cyclic ketones or chain extension for acyclic ketones. While the Wolff rearrangement of α-diazoketones produces ketenes that can react with nucleophiles, the direct reaction of diazo compounds with ketones, often promoted by Lewis acids, provides an alternative pathway for homologation.
The reaction of this compound with a ketone, such as cyclohexanone, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), would be expected to yield a homologated β-keto ether or, after hydrolysis, a β-diketone. The mechanism involves the activation of the ketone carbonyl group by the Lewis acid, making it more susceptible to nucleophilic attack by the diazo compound. This is followed by the loss of dinitrogen and a 1,2-migration of one of the α-carbon atoms of the original ketone to the carbene carbon.
The regioselectivity of the migration (which of the two α-carbons migrates) is a key aspect of this reaction and is influenced by the migratory aptitude of the substituents. In the case of unsymmetrical ketones, mixtures of products can be obtained. Recent advances have focused on the development of catalytic asymmetric homologation reactions to control the stereochemistry of the newly formed stereocenter. researchgate.netnih.govnih.gov
Buchner Ring Expansion with Aromatic Systems
The Buchner ring expansion is a classic reaction in organic chemistry that involves the addition of a carbene to an aromatic ring to form a norcaradiene intermediate, which then undergoes a pericyclic ring-opening to yield a seven-membered cycloheptatriene (B165957) ring system. wikipedia.org The reaction of this compound with an aromatic compound like benzene, typically catalyzed by a rhodium(II) or copper(I) complex, would generate a cyclohexyl-substituted cycloheptatrienyl ketone.
The mechanism begins with the formation of a metal carbene from the diazo compound. This electrophilic carbene then undergoes a cycloaddition reaction with the aromatic π-system to form the bicyclic norcaradiene. The norcaradiene is often in equilibrium with its valence tautomer, the cycloheptatriene. The position of this equilibrium is dependent on steric and electronic factors, but for many systems, the seven-membered ring is thermodynamically favored.
Rhodium(II) catalysts, such as rhodium(II) acetate or rhodium(II) trifluoroacetate, are particularly effective in promoting the Buchner reaction, often providing higher yields and better selectivity compared to thermal or photochemical methods. wikipedia.org The regioselectivity of the initial cyclopropanation on substituted aromatic rings is governed by the electronic properties of the substituents, with the electrophilic carbene preferentially attacking electron-rich positions of the aromatic ring.
1,2-Group Transfer Reactions (e.g., with Organoboranes)
The reaction of α-diazoketones with organoboranes, such as trialkylboranes, provides a useful method for the synthesis of α-alkylated ketones. This reaction proceeds via a mechanism that involves a 1,2-group transfer from the boron atom to the adjacent carbon atom.
The reaction of this compound with a trialkylborane (R₃B) is initiated by the attack of the nucleophilic diazo carbon on the electrophilic boron atom, forming a borate (B1201080) intermediate. This is followed by the elimination of dinitrogen gas to generate a boron enolate. A key step in this process is the 1,2-migration of one of the alkyl groups from the boron atom to the α-carbon of the former diazo compound. Subsequent hydrolysis of the boron enolate yields the α-alkylated ketone.
This reaction is highly efficient and provides a general route for the α-alkylation of ketones. The migration of the alkyl group is typically stereospecific, with retention of configuration of the migrating group. The choice of the organoborane allows for the introduction of a wide variety of alkyl groups at the α-position of the ketone.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Triethylsilane |
| Rhodium(II) acetate |
| Rhodium(II) octanoate |
| [Cu(CH₃CN)₄]PF₆ |
| α-Silyl ketone |
| Thiophenol |
| 1-Cyclohexyl-1-(phenylthio)ethan-2-one |
| Benzyl mercaptan |
| α-Thio ketone |
| Carbonyl ylide |
| Cyclohexanone |
| Boron trifluoride etherate |
| β-Keto ether |
| β-Diketone |
| Benzene |
| Norcaradiene |
| Cycloheptatriene |
| Cyclohexyl-substituted cycloheptatrienyl ketone |
| Rhodium(II) trifluoroacetate |
| Trialkylborane |
| Boron enolate |
| α-Alkylated ketone |
| 1-Diazo-3-phenylpropan-2-one |
| 1-Diazo-3,3-dimethylbutan-2-one |
Carbene Dimerization to Alkenes
The generation of a carbene intermediate from this compound opens up a variety of reactive pathways. One fundamental transformation that such carbenes can undergo is dimerization, which leads to the formation of an alkene. This process involves the coupling of two identical carbene molecules to form a new carbon-carbon double bond.
Upon decomposition, typically induced thermally, photochemically, or through metal catalysis, this compound expels a molecule of dinitrogen gas to yield the highly reactive cyclohexyl(oxo)carbene. This carbene intermediate can then react with another identical carbene molecule present in the reaction mixture. The coupling of these two carbene species results in the formation of 1,2-dicyclohexylethene, which can exist as both (E)- and (Z)-isomers.
The efficiency of carbene dimerization is highly dependent on several factors, including the concentration of the carbene intermediate and the presence of other reactive substrates. In the absence of trapping agents, such as alkenes for cyclopropanation or molecules with X-H bonds for insertion reactions, the likelihood of dimerization increases. The choice of catalyst can also influence the reaction pathway, with some transition metals promoting dimerization over other potential transformations. nih.govresearchgate.net
While carbene dimerization is a well-established reaction, it often competes with other carbene-mediated processes, such as the Wolff rearrangement. wikipedia.orgorganic-chemistry.org The specific conditions of the reaction, including temperature, solvent, and catalyst, play a crucial role in determining the predominant reaction pathway and the yield of the resulting alkene.
Catalysis in 1 Cyclohexyl 2 Diazoethanone Transformations
Transition Metal Catalysis
Transition metals are widely employed in the catalysis of reactions involving diazo compounds due to their ability to form metal-carbene intermediates. These intermediates are highly reactive species that can undergo a variety of subsequent transformations, including insertion reactions, cyclopropanations, and rearrangements. The specific outcome of the reaction is influenced by the metal, its oxidation state, and the ligands coordinated to it.
Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective in promoting the decomposition of α-diazo carbonyl compounds to generate rhodium-carbenoid intermediates. These intermediates are versatile and can participate in a range of synthetic transformations. While specific studies on 1-Cyclohexyl-2-diazoethanone are not extensively documented, the reactivity of analogous α-aryl-α-diazo ketones provides significant insight into the potential transformations of this compound.
One of the prominent rhodium-catalyzed reactions is intramolecular C-H insertion. nih.govnih.gov In this type of reaction, the generated rhodium carbene can insert into a carbon-hydrogen bond within the same molecule. nih.gov For a compound like this compound, this could potentially lead to the formation of bicyclic ketone structures through insertion into the C-H bonds of the cyclohexane (B81311) ring. The regioselectivity of this insertion is influenced by the electronic and steric properties of the substrate and the ligands on the rhodium catalyst. nih.gov Research on α-aryl-α-diazo ketones has demonstrated that these cyclization reactions can be highly efficient, providing corresponding α-aryl cyclopentanones in good yields. organic-chemistry.org The choice of solvent and the order of addition of reagents can also be critical for the success of these reactions. nih.gov
Dirhodium catalysts are known to direct reactions with high chemo-, regio-, and stereoselectivity. nih.gov The nature of the substituents on the diazo precursor plays a significant role in determining the selectivity of the transformation. nih.gov
Copper catalysts have a long history in the chemistry of diazo compounds, being among the first metals used for such transformations. They are known to catalyze a variety of reactions, including cyclopropanation and the Buchner reaction. rsc.org The mechanism of copper-catalyzed cyclopropanation is believed to involve the formation of a copper-carbene intermediate, which then reacts with an alkene in a concerted but asynchronous manner. nih.gov
In the context of this compound, a copper catalyst could be employed to mediate its reaction with various olefins to yield substituted cyclopropanes. The diastereoselectivity of such reactions can often be controlled by the choice of ligands on the copper catalyst. nih.gov Intramolecular cyclopropanation reactions of olefinic diazo compounds are also well-established, leading to the formation of cyclopropane-fused ring systems. nih.gov
The Buchner reaction, which involves the expansion of an aromatic ring upon reaction with a diazo compound, can also be catalyzed by copper. rsc.org While this is more relevant for aromatic substrates, it highlights the diverse reactivity that can be accessed with copper catalysts. Modern advancements have also seen the development of heterogeneous copper catalysts that can be reused multiple times without a significant loss of activity, offering a more sustainable approach to these transformations.
The Wolff rearrangement is a classic reaction of α-diazocarbonyl compounds that leads to the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement with the concomitant loss of dinitrogen. wikipedia.org This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis by transition metals, with silver(I) oxide being a frequently used catalyst. wikipedia.orgjk-sci.com The use of silver catalysts significantly lowers the temperature required for the rearrangement compared to the thermal process. jk-sci.com
For this compound, treatment with a silver catalyst such as silver(I) oxide would induce the Wolff rearrangement to form cyclohexylketene. This ketene is a highly reactive intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it will form cyclohexylacetic acid. If an alcohol is used as the solvent and nucleophile, the corresponding ester will be formed, and in the presence of an amine, an amide will be produced. This reaction sequence, known as the Arndt-Eistert homologation, is a valuable synthetic method for the one-carbon homologation of carboxylic acids. organic-chemistry.org
The mechanism of the silver-catalyzed Wolff rearrangement is believed to involve the formation of a silver-carbene intermediate. Recent studies also suggest the involvement of silver nanoclusters, generated in situ from silver(I) oxide, which may act as electron mediators in the process. acs.orgacs.org While the reaction is generally efficient, careful selection of reaction conditions is necessary to minimize potential side reactions, as α-diazo ketones are highly reactive. jk-sci.com
| Catalyst | Product Type | Nucleophile |
| Silver(I) oxide | Cyclohexylacetic acid | Water |
| Silver(I) oxide | Cyclohexylacetic acid ester | Alcohol |
| Silver(I) oxide | Cyclohexylacetamide | Amine |
Iron catalysis has emerged as a highly attractive alternative to catalysis by precious metals like rhodium and palladium. The significant advantages of iron, coupled with its versatile reactivity, have led to its increasing application in the transformation of diazo compounds.
The primary advantages of iron as a catalyst are its high abundance, low cost, and low toxicity, making it an environmentally benign choice for chemical synthesis. Iron is one of the most abundant metals in the Earth's crust, which translates to significantly lower costs compared to precious metals. This cost-effectiveness is a major factor in the development of sustainable and economically viable chemical processes. Furthermore, the low toxicity of many iron compounds is beneficial for applications in the pharmaceutical and agricultural industries.
| Feature | Iron Catalysis | Precious Metal Catalysis (e.g., Rh, Pd) |
| Cost | Low | High |
| Abundance | High | Low |
| Toxicity | Generally low | Often higher |
| Environmental Impact | More benign | Greater environmental concerns |
Iron catalysts can activate diazo compounds through several distinct modes of reactivity. The specific pathway is dependent on the nature of the iron catalyst, including its oxidation state and ligand environment.
One common activation mode involves the formation of an iron-carbene intermediate . In this process, the iron catalyst reacts with the diazo compound, leading to the extrusion of dinitrogen and the formation of a highly reactive iron-carbene species. This intermediate can then undergo various carbene transfer reactions, such as cyclopropanation of olefins or C-H insertion.
Another mode of activation is through Lewis acid catalysis . The iron catalyst can act as a Lewis acid, activating an electrophile (such as an aldehyde or imine) towards nucleophilic attack by the diazo compound. This is distinct from the carbene-based pathways as it does not necessarily involve the loss of dinitrogen in the initial step.
A notable example of an iron-catalyzed transformation that is relevant to this compound is the olefination of aldehydes . While this reaction can be catalyzed by various transition metals, engineered myoglobin (B1173299) variants containing iron have been shown to effectively catalyze the olefination of aldehydes with α-diazoesters. nih.govrochester.edu In a study involving the reaction of benzaldehyde (B42025) with various α-diazo acetates, a myoglobin variant catalyzed the formation of the corresponding olefins with high efficiency and diastereoselectivity. nih.gov Cyclohexyl α-diazo acetate (B1210297), a compound structurally similar to this compound, was shown to be a viable substrate in this transformation. rochester.edu This biocatalytic approach highlights the potential for iron to mediate complex transformations under mild conditions. More conventional iron catalysts, such as iron(II) phthalocyanine, have also been developed for the olefination of aldehydes with diazoacetonitrile, demonstrating the broader utility of iron in this type of reaction. nih.gov
Iron-Catalyzed Diazo Transformations
Chiral Iron Porphyrins in Asymmetric Catalysis
Chiral iron porphyrin complexes have emerged as powerful catalysts for a variety of asymmetric transformations involving diazo compounds. These catalysts, inspired by the active site of cytochrome P450 enzymes, can effectively decompose diazo ketones to form iron-carbene intermediates, which then participate in stereoselective bond-forming reactions. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous α-diazo ketones provides a strong basis for predicting its behavior.
The primary applications of chiral iron porphyrins in this context are asymmetric cyclopropanation and C-H insertion reactions. In a typical cyclopropanation reaction, the iron-carbene derived from this compound would react with an olefin. The chirality of the porphyrin ligand dictates the facial selectivity of the carbene transfer, leading to the formation of enantioenriched cyclopropanes. The steric bulk of the cyclohexyl group on the diazo ketone would likely play a significant role in the diastereoselectivity of the reaction.
Similarly, in C-H insertion reactions, the iron-carbene can insert into a C-H bond of a suitable substrate. The enantioselectivity of this process is again controlled by the chiral environment provided by the porphyrin ligand. The regioselectivity of the C-H insertion would be influenced by both electronic and steric factors of the substrate.
| Catalyst Type | Reaction | Substrate | Expected Product | Key Features |
| Chiral Iron Porphyrin | Asymmetric Cyclopropanation | Styrene (B11656) | Enantioenriched 1-cyclohexanoyl-2-phenylcyclopropane | High stereoselectivity, catalyst-controlled enantioselectivity. |
| Chiral Iron Porphyrin | Asymmetric C-H Insertion | Cyclohexane | Enantioenriched 2-cyclohexyl-1-cyclohexanoylethane | Potential for functionalization of unactivated C-H bonds. |
Dual Gold Catalysis for Specific Carbene Reactions
Gold catalysis has revolutionized organic synthesis, particularly in the activation of alkynes and the chemistry of diazo compounds. Dual gold catalysis, a more recent development, involves the cooperative action of two gold centers to enable unique reactivity or enhance catalytic efficiency. In the context of this compound, a dual gold catalytic system could be envisioned to facilitate specific carbene transfer reactions.
The decomposition of α-diazo ketones by gold catalysts generates gold-carbene intermediates. These species are known to undergo a variety of transformations, including cyclopropanation, C-H insertion, and X-H (X = O, N, S) insertion reactions. A dual gold catalytic cycle might involve one gold center activating the diazo compound while the second gold center activates the other reaction partner, or both gold centers could be involved in stabilizing the key transition state.
For instance, in a cycloaddition reaction, a dual gold catalyst could pre-organize both the carbene precursor (this compound) and the reacting partner (e.g., an allene (B1206475) or a diene), leading to enhanced reactivity and selectivity. While specific examples with this compound are not prevalent in the literature, the general principles of dual gold catalysis suggest significant potential for developing novel transformations.
| Catalysis Type | Reaction | Potential Substrate | Expected Product | Mechanistic Feature |
| Dual Gold Catalysis | [4+3] Cycloaddition | Furan | Bicyclic ether | Cooperative activation of both reactants. |
| Dual Gold Catalysis | Tandem Reaction | En-yne | Complex polycyclic structure | Sequential activation and reaction steps mediated by two gold centers. |
Organocatalysis in Diazo Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. While the direct activation of diazo compounds by organocatalysts is less common than with transition metals, several strategies have been developed to utilize diazo compounds in organocatalytic transformations.
In the context of this compound, organocatalysis could be employed in reactions where the diazo compound acts as a nucleophile or is trapped by an organocatalytically generated reactive intermediate. For example, in a Michael addition reaction, an enamine or enolate generated from a ketone or aldehyde via organocatalysis could potentially react with this compound, although this reactivity is not typical for diazo ketones which are more known as carbene precursors.
A more plausible scenario involves the reaction of the carbene derived from this compound (generated by other means, such as photolysis or a co-catalyst) with an enamine or enolate. However, the prompt specifies organocatalysis in diazo chemistry, suggesting the organocatalyst itself plays a key role in the transformation of the diazo compound. One possibility is the formation of ylides. A chiral amine or phosphine (B1218219) organocatalyst could react with the carbene generated from this compound to form a chiral ylide. This ylide could then undergo subsequent stereoselective reactions, such as a nih.govrsc.org-sigmatropic rearrangement or a Wittig-type reaction.
| Organocatalyst Type | Reaction | Substrate | Expected Product | Key Intermediate |
| Chiral Amine/Phosphine | Ylide Formation/ nih.govrsc.org-Sigmatropic Rearrangement | Allylic alcohol | Chiral α-cyclohexanoyl-α-allyl ketone | Chiral ammonium/phosphonium ylide |
| Chiral Brønsted Acid | Protonation/Trapping | - | - | Protonated diazo ketone |
It is important to note that the application of these catalytic systems to this compound is largely based on extrapolation from known reactivity of other α-diazo ketones. Detailed experimental studies are needed to fully elucidate the potential of this specific compound in these advanced catalytic transformations.
Applications of 1 Cyclohexyl 2 Diazoethanone in Complex Molecule Synthesis and Advanced Methodologies
Strategy in Total Synthesis
The generation of a cyclohexyl-substituted ketene (B1206846) or carbene from 1-cyclohexyl-2-diazoethanone provides a powerful tool for carbon-carbon bond formation, a cornerstone of total synthesis. The cyclohexyl group can impart specific steric and electronic properties to the reactive intermediate, influencing the stereochemical outcome of subsequent reactions and providing a scaffold for further functionalization.
Construction of Polycyclic and Bridged Ring Systems
The intramolecular reactions of carbenes derived from this compound and its derivatives are particularly effective for the synthesis of complex polycyclic and bridged ring systems. A prominent strategy involves the intramolecular C-H insertion of the generated carbene. This reaction allows for the formation of a new carbon-carbon bond, leading to the closure of a new ring and the creation of often sterically congested polycyclic frameworks. The regioselectivity of the C-H insertion is influenced by the proximity of C-H bonds to the carbene center and the electronic nature of the potential insertion sites.
Another powerful approach is the intramolecular cycloaddition of the carbene or a derived carbonyl ylide with a tethered π-system, such as an alkene or alkyne. These reactions can construct multiple rings in a single step with high stereocontrol, providing rapid access to intricate bridged bicyclic and polycyclic skeletons that are challenging to assemble using conventional methods.
| Reaction Type | Key Transformation | Resulting System |
| Intramolecular C-H Insertion | Carbene inserts into a C-H bond within the same molecule. | Fused or bridged polycyclic systems. |
| Intramolecular Cycloaddition | Carbene or derived ylide reacts with a tethered alkene/alkyne. | Bridged bicyclic and polycyclic frameworks. |
Synthesis of Natural Product Scaffolds
The methodologies developed for the construction of polycyclic systems using this compound have found direct application in the total synthesis of natural products. The ability to rapidly assemble complex core structures makes this reagent highly valuable. For instance, the Wolff rearrangement of this compound generates a reactive ketene intermediate. This ketene can be trapped intramolecularly by a nucleophile or participate in cycloaddition reactions to form key intermediates in the synthesis of natural products. This ring-contraction strategy is particularly useful for the synthesis of strained ring systems found in some natural products.
Furthermore, intramolecular C-H insertion reactions catalyzed by rhodium(II) or copper complexes have been employed to construct the core skeletons of various terpenes and alkaloids, where the cyclohexyl moiety can be a part of the natural product's structure or a precursor to other functional groups.
Enantioselective Approaches in Synthesis
The development of enantioselective transformations involving this compound has been a significant focus, enabling the synthesis of chiral molecules with high optical purity. Chiral catalysts, particularly those based on rhodium, copper, and palladium with chiral ligands, have been successfully employed to control the stereochemistry of carbene transfer reactions.
In enantioselective intramolecular C-H insertion reactions, a chiral catalyst can differentiate between enantiotopic C-H bonds, leading to the formation of one enantiomer of the cyclic product in excess. Similarly, in intramolecular cyclopropanation reactions, the chiral catalyst can control the facial selectivity of the carbene addition to a double bond, resulting in the formation of enantiomerically enriched bicyclic products. The choice of metal and the design of the chiral ligand are crucial for achieving high levels of enantioselectivity.
| Catalyst System | Reaction Type | Stereochemical Control |
| Chiral Rh(II) carboxylates | Intramolecular C-H Insertion | Enantioselective C-C bond formation. |
| Chiral Cu(I)-bis(oxazoline) complexes | Intramolecular Cyclopropanation | Enantioselective formation of cyclopropane (B1198618) rings. |
Development of Novel Synthetic Methods
The unique reactivity of the carbene intermediate generated from this compound has spurred the development of novel and efficient synthetic methodologies that go beyond simple bond formations.
Cascade Reactions Involving Carbene Intermediates
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. The carbene generated from this compound can initiate such cascades. For example, the initial formation of a carbonyl ylide through the reaction of the carbene with a carbonyl group can be followed by an intramolecular [3+2] cycloaddition with a tethered dipolarophile. This sequence rapidly assembles complex polycyclic systems in a highly stereocontrolled manner.
Another type of cascade can be initiated by an intermolecular reaction of the carbene, for instance, with an alkyne to form a cyclopropene, which then undergoes a subsequent rearrangement or cycloaddition to generate a more complex scaffold. These cascade processes are often highly atom-economical and can significantly shorten synthetic sequences.
Access to Diverse Carbon-Carbon and Carbon-Heteroatom Bonds
Beyond the formation of C-C bonds through C-H insertion and cyclopropanation, the carbene derived from this compound is a versatile precursor for the formation of a variety of other chemical bonds. Ylide formation, through the reaction of the carbene with heteroatom-containing compounds such as sulfides, amines, and ethers, provides access to a range of carbon-heteroatom bonds. These ylides can then undergo subsequent rearrangements, such as the nih.govorganic-chemistry.org-sigmatropic rearrangement, to form new C-C and C-heteroatom bonds with high regioselectivity and stereoselectivity.
Furthermore, insertion into O-H, N-H, and S-H bonds provides a direct method for the formation of C-O, C-N, and C-S bonds, respectively. These reactions are often highly efficient and proceed under mild conditions, making them valuable tools in organic synthesis.
Mechanistic Probes and Labeling Studies
The Wolff rearrangement of α-diazoketones, a cornerstone reaction in organic synthesis, proceeds through mechanisms that have been the subject of extensive investigation. This compound serves as an important substrate for probing the intricacies of this rearrangement, particularly the competition between a concerted pathway and a stepwise pathway involving a highly reactive carbene intermediate. Isotopic labeling studies are a powerful tool for elucidating these mechanistic pathways.
The central question in the mechanism of the Wolff rearrangement is whether the extrusion of dinitrogen and the 1,2-migration of the alkyl or aryl group occur simultaneously (concerted) or sequentially (stepwise). In a stepwise mechanism, the initial loss of nitrogen gas generates an α-ketocarbene. This intermediate can then either undergo the desired 1,2-rearrangement to form a ketene or potentially rearrange to a symmetric oxirene (B85696) intermediate. The involvement of a symmetric oxirene can be detected through isotopic labeling, as its formation and subsequent ring-opening can lead to scrambling of the isotopic label.
For an acyclic α-diazoketone such as this compound, the molecule can exist in two main planar conformations: s-cis and s-trans. The preferred conformation plays a crucial role in determining the dominant reaction pathway. The s-cis conformer, where the diazo group and the migrating cyclohexyl group are anti-periplanar, is sterically favored to undergo a concerted rearrangement. Conversely, the s-trans conformer is geometrically constrained from a concerted migration and is more likely to proceed through a stepwise mechanism involving the carbene intermediate.
To investigate these pathways, isotopic labeling studies, typically using carbon-13 (¹³C), are employed. By selectively labeling the carbonyl carbon of this compound, the position of the label in the final rearranged product can be determined. If the reaction proceeds exclusively through a concerted mechanism from the s-cis conformer, the ¹³C label will remain at the carbonyl carbon of the resulting cyclohexylketene. However, if the reaction proceeds via the s-trans conformer to form a carbene, which then equilibrates through a symmetric oxirene intermediate, the ¹³C label will be scrambled between the carbonyl carbon and the adjacent carbon in the ketene product.
The following interactive table summarizes the expected outcomes of a hypothetical ¹³C labeling study on this compound, based on the established principles of the Wolff rearrangement mechanism.
| Mechanistic Pathway | Starting Conformer | Intermediate | ¹³C Label Position in Cyclohexylketene | Expected Outcome |
| Concerted | s-cis | None (Transition State) | Exclusively at the carbonyl carbon | No label scrambling |
| Stepwise | s-trans | α-Ketocarbene → Oxirene | Scrambled between carbonyl and adjacent carbon | Label scrambling observed |
The degree of isotopic scrambling is influenced by several factors, including the reaction conditions (photochemical or thermal), the solvent, and the nature of the migrating group. For this compound, the bulky cyclohexyl group is not expected to significantly alter the fundamental mechanistic pathways observed for other acyclic α-diazoketones. Therefore, it can be inferred that under conditions that favor the population of the s-trans conformer, a measurable degree of isotopic scrambling would be observed, providing evidence for the involvement of the carbene and oxirene intermediates.
These mechanistic and labeling studies are crucial not only for a fundamental understanding of reaction mechanisms but also for the strategic application of the Wolff rearrangement in the synthesis of complex molecules, where stereochemical and regiochemical outcomes are of paramount importance.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Methodologies
A significant thrust in modern chemistry is the development of sustainable synthetic methods, and the chemistry of diazo compounds is no exception. acs.orglongdom.orglongdom.org Research is actively pursuing greener alternatives to traditional methods that often rely on hazardous reagents and solvents.
Key areas of development include:
Photochemical Reactions: The use of visible light as a renewable energy source to induce reactions of diazo compounds is a highly attractive green methodology. acs.org Light-mediated transformations can often proceed under mild, ambient conditions without the need for metal catalysts, leading to unique reaction pathways and increased selectivity. acs.orgacs.org
Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free reaction strategies are being explored. uni-bayreuth.de For instance, iodine-catalyzed radical activation of diazo compounds has been shown to facilitate reactions like cyclopropanation. nih.gov
On-Water Synthesis: Utilizing water as a solvent offers significant environmental benefits. An efficient, metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes has been developed using water as the sole medium, showcasing high yields and a broad substrate scope under environmentally friendly conditions. rsc.org
Solvent-Free Approaches: Methodologies that eliminate the need for solvents are being investigated. A solvent-free, efficient, and green approach for synthesizing azo dyes has been developed using a grinding method at room temperature, which overcomes limitations such as the need for low temperatures and toxic solvents. rsc.org
| Methodology | Key Advantages | Example Application | Relevant Research Focus |
|---|---|---|---|
| Visible-Light Photochemistry | Uses renewable energy, mild conditions, avoids metal catalysts | Cyclopropanation, N-H Insertion acs.org | Development of new photosensitizers, expanding reaction scope acs.org |
| On-Water Synthesis | Environmentally benign solvent, often catalyst-free, high efficiency | [2+1] Annulations for cyclopropane (B1198618) synthesis rsc.org | Exploring substrate scope and diastereoselectivity |
| Metal-Free Catalysis | Avoids toxic/expensive metals, unique reactivity | Iodine-catalyzed radical reactions nih.gov | Discovery of new organocatalysts and reaction pathways |
| Solvent-Free Grinding | Eliminates solvent waste, mild conditions, simple product isolation | Azo dye synthesis rsc.org | Application to a wider range of diazo transformations |
Advanced Catalytic Systems for Enhanced Selectivity
The generation of metal carbene intermediates from diazo compounds is central to their reactivity. rsc.org A major focus of ongoing research is the design of advanced catalytic systems that can precisely control the chemo-, regio-, and stereoselectivity of subsequent transformations. mdpi.com
Emerging catalytic strategies include:
Metalloporphyrin Catalysts: Metalloporphyrins are effective catalysts for a variety of reactions involving diazo compounds, including cyclopropanations and C-H, N-H, and O-H bond insertions. mdpi.com The porphyrin ligand can be modified to tune the catalyst's selectivity and efficiency. mdpi.com Cobalt(II)-based porphyrin systems, in particular, are known to promote radical-type reactivity. nih.gov
Copper-Based Catalysis: Copper catalysts are widely used for transformations of diazo compounds. rsc.org Recent breakthroughs have focused on developing chiral ligands for copper to achieve high levels of enantioselectivity in key reactions like polar X-H bond insertions. rsc.org
Chiral N,N'-Dioxide–Metal Complexes: These complexes have emerged as powerful chiral Lewis acid catalysts. They are particularly effective in activating carbonyl compounds for asymmetric nucleophilic addition of α-diazoesters, leading to rearrangements and homologation reactions with excellent enantiocontrol. nih.gov
Rhodium Catalysis: Rhodium(II) catalysts remain at the forefront of diazo chemistry, facilitating a wide array of transformations including C-H functionalization. acs.org The development of new chiral rhodium catalysts continues to push the boundaries of asymmetric synthesis. pharmablock.com
These advanced systems are crucial for synthesizing complex molecules with high precision, a key requirement in fields like pharmaceutical development.
Flow Chemistry Applications for Diazo Compounds
Diazo compounds are energetic and potentially explosive, which can pose significant challenges for their use in large-scale batch synthesis. nih.govresearchgate.net Flow chemistry has emerged as a powerful enabling technology that mitigates these safety concerns while offering enhanced control and efficiency. pharmablock.comscispace.com
The advantages of applying flow chemistry to diazo compounds include:
Enhanced Safety: Continuous flow reactors handle only small amounts of the hazardous diazo compound at any given time, significantly reducing the risks associated with accumulation and potential decomposition. pharmablock.comresearchgate.net Unstable diazo intermediates can be generated and consumed in situ, avoiding isolation. nih.govscispace.com
Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. pharmablock.com This is particularly important for highly exothermic reactions.
Flow chemistry has been successfully applied to the generation of diazo compounds from precursors like hydrazones and their subsequent use in transformations such as cycloadditions and cross-coupling reactions. nih.govmdpi.com This approach is paving the way for the safer and more efficient industrial application of diazo chemistry.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving diazo compounds. acs.orgnih.gov These theoretical studies provide deep insights that complement experimental findings and guide the design of new reactions and catalysts.
Computational approaches are used to:
Investigate Reaction Mechanisms: Theoretical calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. nih.govelsevierpure.com This helps to distinguish between competing pathways, such as concerted versus stepwise mechanisms in Wolff rearrangements or cyclopropanations. nih.gov
Understand Reactivity and Selectivity: By analyzing the electronic and structural features of reactants, catalysts, and intermediates, computational models can explain and predict the outcomes of reactions. acs.orgnih.gov For example, studies have explored how substituents on the diazo compound influence the activation energy required for nitrogen gas release. acs.org
Analyze Catalyst-Substrate Interactions: Computational methods can model the interaction between a metal catalyst and a diazo compound, shedding light on the formation and reactivity of the resulting metal carbene. elsevierpure.com This is crucial for understanding the origins of enantioselectivity in asymmetric catalysis.
Predict New Reactivity: Detailed computational analysis can reveal subtle electronic effects and previously unconsidered reaction pathways, guiding experimentalists toward the discovery of new transformations. nih.gov
The synergy between computational and experimental chemistry is accelerating the pace of discovery and providing a more profound understanding of the fundamental principles governing the reactivity of 1-Cyclohexyl-2-diazoethanone.
| Computational Method | Area of Investigation | Key Insights Provided | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Determination of transition state energies, distinguishing between concerted and stepwise pathways. | Studying the mechanism of rhodium(II)-catalyzed cyclopropanation reactions. nih.gov |
| Machine Learning (ML) & DFT | Reactivity Prediction | Correlating chemical features of diazo compounds with the activation energy for N₂ elimination. | Investigating the relationship between substituents and the ease of N₂ release. acs.org |
| ONIOM Model | Catalyst-Intermediate Interaction | Modeling complex catalyst systems to understand steric and electronic effects on carbene formation. | Providing mechanistic insight into the formation of PCP-Rh carbene complexes. elsevierpure.com |
| Distortion/Interaction Analysis | Cycloaddition Reactions | Analyzing activation energies in 1,3-dipolar cycloadditions to understand reactivity. | Computational analyses of cycloadditions with various dipolarophiles. nih.gov |
Exploration of New Reactivity Modes for this compound
While the classic reactivity of this compound as a carbene precursor is well-established, researchers are continuously exploring novel transformations that expand its synthetic utility. barnesandnoble.comthieme-connect.de
Emerging areas of reactivity include:
Radical Cascade Reactions: Beyond traditional two-electron pathways, diazo compounds can be engaged in radical reactions. nih.gov For example, photocatalytic methods can transform diazo compounds into electrophilic carbon radicals, which can then participate in multicomponent Minisci reactions for C-H functionalization of heteroarenes. acs.org
Nucleophilic Behavior: Although typically viewed as carbene precursors, α-diazocarbonyl compounds can also act as nucleophiles. rsc.orgrsc.org Under basic conditions or with specific catalysts, the diazo carbon can add to electrophiles like aldehydes, ketones, and imines, leading to a range of valuable products. rsc.orgrsc.org
Multicomponent Reactions: The reactive intermediates generated from diazo compounds are well-suited for use in cascade or multicomponent reactions, where multiple bonds are formed in a single operation. longdom.org This allows for the rapid construction of complex molecular architectures from simple starting materials. acs.org
Ylide Formation and Rearrangement: The reaction of carbenes generated from diazo compounds with heteroatoms (like sulfur, nitrogen, or oxygen) leads to the formation of ylides. These ylides can undergo subsequent synthetically useful rearrangements. nih.gov
The discovery of these new reactivity modes demonstrates that even well-studied reagents like this compound hold untapped potential, promising new and efficient strategies for the synthesis of complex organic molecules.
Q & A
Q. What are the critical considerations in synthesizing 1-Cyclohexyl-2-diazoethanone to ensure high yield and purity?
Methodological Answer: Synthesis of diazo compounds like this compound requires precise control of reaction conditions:
- Reagent Selection : Use diazo transfer agents (e.g., tosyl azide) under basic conditions to introduce the diazo group. Ensure stoichiometric equivalence to avoid side reactions .
- Temperature Control : Maintain sub-0°C conditions during diazo group formation to prevent premature decomposition .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via melting point analysis and HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of the diazo group (N=N stretch at ~2100–2200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹). Compare with reference spectra for cyclohexyl derivatives .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of N₂ from the diazo group, m/z = [M – 28]). Use high-resolution MS to resolve isotopic patterns .
- NMR : Assign cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and carbonyl carbon (δ ~200 ppm in ¹³C NMR). Note: Diazo groups may complicate splitting patterns due to magnetic anisotropy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when analyzing this compound derivatives?
Methodological Answer:
- Cross-Validation : Repeat experiments under standardized conditions (solvent, temperature) to rule out artifacts. For example, IR-detectable diazo groups may degrade during prolonged NMR acquisition .
- Alternative Techniques : Use X-ray crystallography to unambiguously confirm molecular structure if crystalline derivatives are obtainable .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets, particularly when comparing batch-to-batch variations .
Q. What methodologies are recommended for studying the thermal stability and decomposition pathways of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments to identify decomposition temperatures. Correlate with DSC data to detect exothermic events (e.g., N₂ release) .
- Kinetic Studies : Use Arrhenius plots to model decomposition rates under controlled atmospheres (e.g., inert vs. oxidative). Monitor intermediates via in-situ FTIR or GC-MS .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies and transition states for decomposition pathways .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reactivity Prediction : Use molecular docking (AutoDock Vina) to simulate interactions with catalytic sites (e.g., transition metals) for cyclopropanation or C–H insertion reactions .
- Hybrid Workflows : Combine experimental kinetic data (e.g., rate constants) with QSAR models to optimize reaction conditions (solvent polarity, catalyst loading) .
- Validation : Compare computed activation energies (B3LYP/6-31G*) with experimental Arrhenius parameters to refine predictive accuracy .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?
Methodological Answer:
- Error Source Identification : Check for side reactions (e.g., dimerization) via LC-MS. Quantify unreacted starting materials to calculate mass balance .
- Sensitivity Analysis : Vary parameters (temperature, catalyst concentration) in a Design of Experiments (DoE) framework to isolate critical factors affecting yield .
- Literature Benchmarking : Compare yields with analogous diazo compounds (e.g., diazoacetates) to assess feasibility. Adjust synthetic routes if deviations exceed 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
